molecular formula C11H19NO3 B1369370 1-Pentanoylpiperidine-3-carboxylic acid

1-Pentanoylpiperidine-3-carboxylic acid

Cat. No.: B1369370
M. Wt: 213.27 g/mol
InChI Key: GBEVEGWPFMSGDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pentanoylpiperidine-3-carboxylic acid is a piperidine derivative featuring a pentanoyl (five-carbon acyl) group at the 1-position and a carboxylic acid moiety at the 3-position of the piperidine ring. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the pentanoyl chain) and hydrogen-bonding capacity (via the carboxylic acid group).

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

1-pentanoylpiperidine-3-carboxylic acid

InChI

InChI=1S/C11H19NO3/c1-2-3-6-10(13)12-7-4-5-9(8-12)11(14)15/h9H,2-8H2,1H3,(H,14,15)

InChI Key

GBEVEGWPFMSGDF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N1CCCC(C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

1-Acetylpiperidine-3-carboxylic Acid ()
  • Structure : Acetyl group (C₂) at the 1-position.
  • Key Differences: Shorter acyl chain reduces lipophilicity (lower LogP) compared to pentanoyl, enhancing water solubility.
  • Implications : Improved metabolic stability due to reduced susceptibility to esterase cleavage. The acetyl derivative may exhibit faster systemic clearance than longer-chain analogs .
1-Benzyl-3-[(tert-butoxycarbonyl)amino]piperidine-3-carboxylic Acid ()
  • Structure: Benzyl (aromatic) and Boc-protected amino groups.
  • The Boc group serves as a protective moiety for amines, making this compound a synthetic intermediate rather than a final drug candidate .
1-Phenylsulfonylpiperidine-3-carboxylic Acid ()
  • Structure : Phenylsulfonyl group (electron-withdrawing).
  • Key Differences : Sulfonyl group increases acidity of the carboxylic acid (lower pKa), enhancing reactivity in nucleophilic reactions. This compound may exhibit stronger hydrogen-bonding interactions in biological systems .
1-(3-Phenoxypropanoyl)piperidine-3-carboxylic Acid ()
  • Structure: Phenoxypropanoyl chain (ether-linked aromatic group).
  • The phenoxy group may improve blood-brain barrier penetration compared to aliphatic acyl chains like pentanoyl .

Comparative Data Table

Compound Name Substituents Key Properties Applications References
1-Pentanoylpiperidine-3-carboxylic acid Pentanoyl, 3-carboxylic acid Moderate LogP, H-bond donor/acceptor Drug intermediate, enzyme modulation Inferred
1-Acetylpiperidine-3-carboxylic acid Acetyl, 3-carboxylic acid High solubility, metabolic stability Synthetic intermediate
1-Benzyl-Boc-piperidine-3-carboxylic acid Benzyl, Boc-amino Aromatic interactions, protective group Peptide synthesis
1-Phenylsulfonylpiperidine-3-carboxylic acid Phenylsulfonyl High acidity, strong H-bonding Reactive intermediate
1-(3-Phenoxypropanoyl)piperidine-3-carboxylic acid Phenoxypropanoyl Flexible, BBB penetration potential CNS-targeted therapies

Research Findings and Implications

  • Lipophilicity vs. Solubility: Longer acyl chains (e.g., pentanoyl) improve membrane permeability but reduce aqueous solubility. Balancing these properties is critical for oral bioavailability .
  • Metabolic Stability: Acetyl and ethoxycarbonyl derivatives show higher stability than bulkier analogs (e.g., benzyl), suggesting pentanoyl may require prodrug strategies for prolonged activity .
  • Safety Profile : Compounds with aromatic substituents (e.g., benzyl, phenylsulfonyl) often exhibit higher toxicity, necessitating rigorous safety profiling for therapeutic candidates .

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